5-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde
Description
5-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde is a complex organic compound that features a thiophene ring substituted with a hydroxyphenyl group and a trifluoromethoxy group
Properties
IUPAC Name |
5-[3-hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O3S/c13-12(14,15)18-9-4-7(3-8(17)5-9)11-2-1-10(6-16)19-11/h1-6,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTKGGVGQQCAND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686571 | |
| Record name | 5-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261920-14-2 | |
| Record name | 5-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with appropriately substituted benzaldehydes. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of reagents, catalysts, and solvents is crucial to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
5-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The hydroxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: 5-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carboxylic acid.
Reduction: 5-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 5-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The hydroxy and trifluoromethoxy groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The thiophene ring can participate in π-π stacking interactions, which are crucial in materials science applications.
Comparison with Similar Compounds
Similar Compounds
5-[3-Hydroxy-5-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
5-[3-Hydroxy-5-(methoxy)phenyl]thiophene-2-carbaldehyde: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
5-[3-Hydroxy-5-(methyl)phenyl]thiophene-2-carbaldehyde: Similar structure but with a methyl group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 5-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde imparts unique electronic properties, making it more hydrophobic and increasing its metabolic stability compared to similar compounds. This makes it particularly valuable in medicinal chemistry for the development of drugs with enhanced efficacy and reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
